
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- is a complex organic compound that features a furan ring, a benzodioxole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole structure.
Attachment of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide: The final step involves the reaction of the furan ring with the benzodioxole moiety and the nitro group to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-
Uniqueness
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan ring, benzodioxole moiety, and nitro group makes this compound particularly interesting for various applications.
Properties
CAS No. |
831203-90-8 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O6/c16-13(10-3-4-12(21-10)15(17)18)14-6-8-1-2-9-11(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,16) |
InChI Key |
XLBPYXNXFPGVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
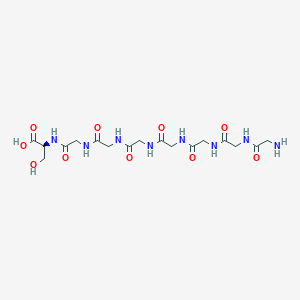
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)

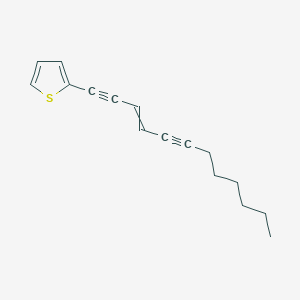
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
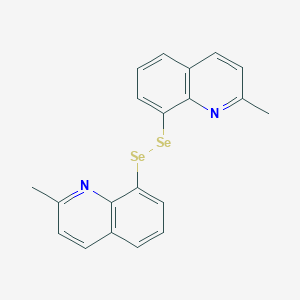
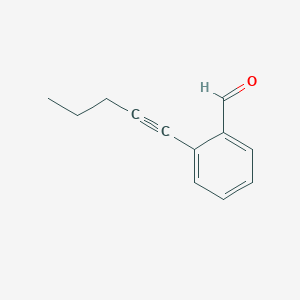
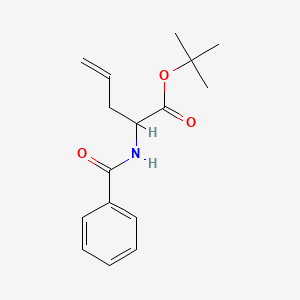
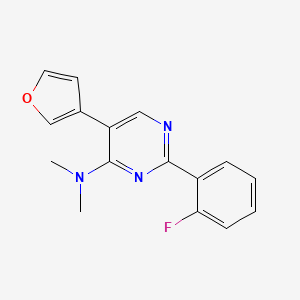
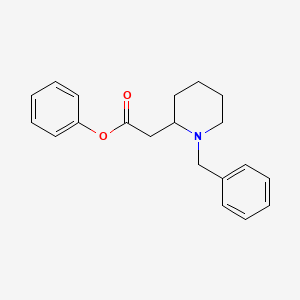
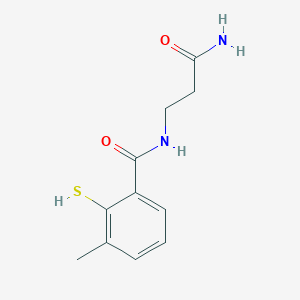

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
